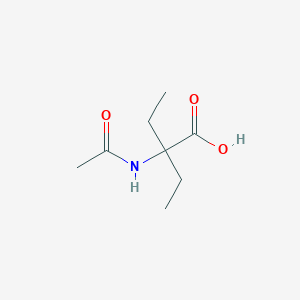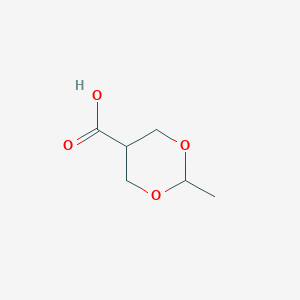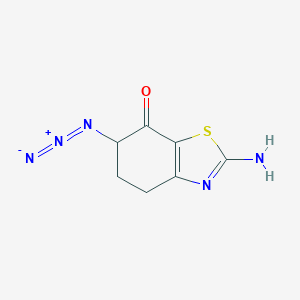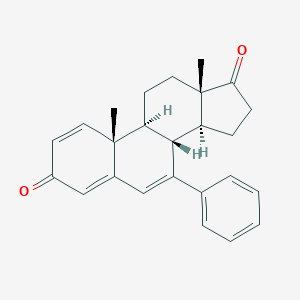
7-Phenyl-1,4,6-androstatriene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-1,4,6-androstatriene-3,17-dione (ATD) is a synthetic compound that has been widely used in scientific research. It is a potent aromatase inhibitor that can block the conversion of testosterone to estrogen. ATD has been studied for its potential applications in the treatment of breast cancer, prostate cancer, and other hormone-related diseases.
Applications De Recherche Scientifique
7-Phenyl-1,4,6-androstatriene-3,17-dione has been extensively studied for its potential applications in scientific research. It has been used as an aromatase inhibitor to block the conversion of testosterone to estrogen. This property makes it useful in the treatment of breast cancer and prostate cancer, which are hormone-related diseases. 7-Phenyl-1,4,6-androstatriene-3,17-dione has also been studied for its potential use in the treatment of hypogonadism, a condition in which the body does not produce enough testosterone.
Mécanisme D'action
7-Phenyl-1,4,6-androstatriene-3,17-dione works by inhibiting the aromatase enzyme, which is responsible for the conversion of testosterone to estrogen. By blocking this conversion, 7-Phenyl-1,4,6-androstatriene-3,17-dione can increase the levels of testosterone in the body. This property makes it useful in the treatment of hormone-related diseases, such as breast cancer and prostate cancer.
Effets Biochimiques Et Physiologiques
7-Phenyl-1,4,6-androstatriene-3,17-dione has been shown to have a number of biochemical and physiological effects. It can increase the levels of testosterone in the body, which can lead to increased muscle mass, strength, and libido. It can also reduce the levels of estrogen in the body, which can lead to a reduction in the risk of breast cancer and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
7-Phenyl-1,4,6-androstatriene-3,17-dione has several advantages for lab experiments. It is a potent aromatase inhibitor that can be used to study the effects of testosterone and estrogen on various physiological processes. It is also relatively easy to synthesize and has a high purity. However, 7-Phenyl-1,4,6-androstatriene-3,17-dione has some limitations for lab experiments. It can be toxic at high doses, and its effects can be difficult to interpret due to its complex mechanism of action.
Orientations Futures
There are several future directions for the study of 7-Phenyl-1,4,6-androstatriene-3,17-dione. One area of research is the development of new aromatase inhibitors that are more potent and selective than 7-Phenyl-1,4,6-androstatriene-3,17-dione. Another area of research is the study of the effects of 7-Phenyl-1,4,6-androstatriene-3,17-dione on different physiological processes, such as bone density, cognitive function, and cardiovascular health. Additionally, the use of 7-Phenyl-1,4,6-androstatriene-3,17-dione in combination with other drugs for the treatment of hormone-related diseases is an area of active research.
Méthodes De Synthèse
7-Phenyl-1,4,6-androstatriene-3,17-dione can be synthesized from 4-androstene-3,6,17-trione by reacting it with phenylmagnesium bromide in the presence of a palladium catalyst. The reaction yields 7-Phenyl-1,4,6-androstatriene-3,17-dione with a purity of over 99%. The synthesis method has been optimized to improve the yield and purity of 7-Phenyl-1,4,6-androstatriene-3,17-dione.
Propriétés
Numéro CAS |
131802-65-8 |
|---|---|
Nom du produit |
7-Phenyl-1,4,6-androstatriene-3,17-dione |
Formule moléculaire |
C25H26O2 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7-phenyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C25H26O2/c1-24-12-10-18(26)14-17(24)15-19(16-6-4-3-5-7-16)23-20-8-9-22(27)25(20,2)13-11-21(23)24/h3-7,10,12,14-15,20-21,23H,8-9,11,13H2,1-2H3/t20-,21-,23-,24-,25-/m0/s1 |
Clé InChI |
NMLPFJDDIKKFFL-OWUXGNKUSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)C5=CC=CC=C5 |
SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)C5=CC=CC=C5 |
SMILES canonique |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)C5=CC=CC=C5 |
Synonymes |
7-PATDO 7-phenyl-1,4,6-androstatriene-3,17-dione 7-phenylandrosta-1,4,6-triene-3,17-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



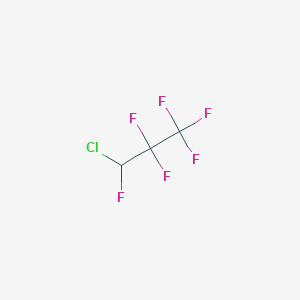
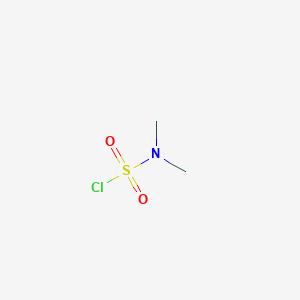
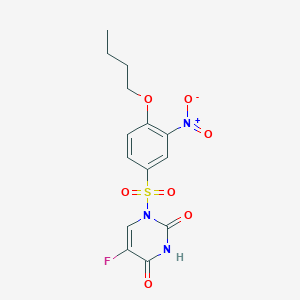
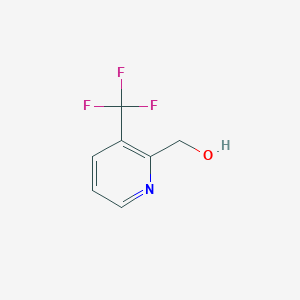
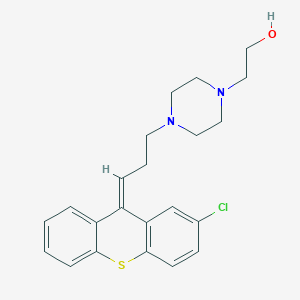
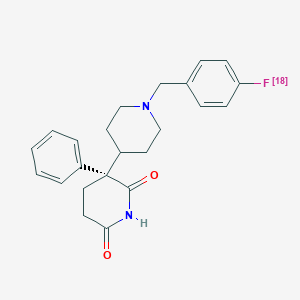
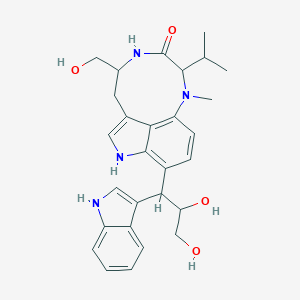
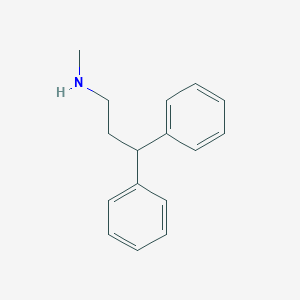


![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)
